- Preparation of amino acid containing heterocyclic compounds for treatment of cancer, World Intellectual Property Organization, , ,
Cas no 956523-98-1 (tert-butyl N-(6-formyl-2-pyridyl)carbamate)

956523-98-1 structure
Nombre del producto:tert-butyl N-(6-formyl-2-pyridyl)carbamate
Número CAS:956523-98-1
MF:C11H14N2O3
Megavatios:222.240462779999
MDL:MFCD13188949
CID:1026326
PubChem ID:17832129
tert-butyl N-(6-formyl-2-pyridyl)carbamate Propiedades químicas y físicas
Nombre e identificación
-
- tert-Butyl (6-formylpyridin-2-yl)carbamate
- tert-butyl N-(6-formylpyridin-2-yl)carbamate
- Tert-Butyl6-Formylpyridin-2-ylcarbamate
- TERT-BUTYL 6-FORMYLPYRIDIN-2-YLCARBAMATE
- BNLOFXUVYJUBJM-UHFFFAOYSA-N
- 6513AC
- 2-(Boc-amino)pyridine-6-carbaldehyde
- FCH1624822
- AB67434
- AX8217525
- ST24025824
- 1,1-Dimethylethyl N-(6-formyl-2-pyridinyl)carbamate (ACI)
- tert-butyl N-(6-formyl-2-pyridyl)carbamate
- DB-371779
- tert-Butyl(6-formylpyridin-2-yl)carbamate
- SCHEMBL13596267
- F1967-3115
- DTXSID50591170
- AKOS016002512
- Z1505712298
- CS-W006710
- AS-65361
- 956523-98-1
- EN300-157056
- MFCD13188949
-
- MDL: MFCD13188949
- Renchi: 1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15)
- Clave inchi: BNLOFXUVYJUBJM-UHFFFAOYSA-N
- Sonrisas: O=CC1C=CC=C(NC(OC(C)(C)C)=O)N=1
Atributos calculados
- Calidad precisa: 222.10044231g/mol
- Masa isotópica única: 222.10044231g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 4
- Complejidad: 260
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.5
- Superficie del Polo topológico: 68.3
tert-butyl N-(6-formyl-2-pyridyl)carbamate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-157056-10.0g |
tert-butyl N-(6-formylpyridin-2-yl)carbamate |
956523-98-1 | 95% | 10.0g |
$1660.0 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T74380-250mg |
tert-Butyl (6-formylpyridin-2-yl)carbamate |
956523-98-1 | 98% | 250mg |
¥682.0 | 2023-09-05 | |
Life Chemicals | F1967-3115-0.5g |
tert-butyl N-(6-formylpyridin-2-yl)carbamate |
956523-98-1 | 95%+ | 0.5g |
$315.0 | 2023-11-21 | |
Life Chemicals | F1967-3115-1g |
tert-butyl N-(6-formylpyridin-2-yl)carbamate |
956523-98-1 | 95%+ | 1g |
$442.0 | 2023-11-21 | |
Life Chemicals | F1967-3115-2.5g |
tert-butyl N-(6-formylpyridin-2-yl)carbamate |
956523-98-1 | 95%+ | 2.5g |
$650.0 | 2023-11-21 | |
TRC | T206100-10mg |
tert-Butyl (6-Formylpyridin-2-yl)carbamate |
956523-98-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97746-100MG |
tert-butyl N-(6-formyl-2-pyridyl)carbamate |
956523-98-1 | 95% | 100MG |
¥ 468.00 | 2023-04-12 | |
eNovation Chemicals LLC | D547026-5g |
tert-Butyl (6-forMylpyridin-2-yl)carbaMate |
956523-98-1 | 97% | 5g |
$2209 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZN496-200mg |
tert-butyl N-(6-formyl-2-pyridyl)carbamate |
956523-98-1 | 98% | 200mg |
1219.0CNY | 2021-08-04 | |
Chemenu | CM174584-1g |
tert-butyl (6-formylpyridin-2-yl)carbamate |
956523-98-1 | 98% | 1g |
$407 | 2021-08-05 |
tert-butyl N-(6-formyl-2-pyridyl)carbamate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; rt; 15 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2.5 h, -78 °C; 20 min, cooled
Referencia
- Anti-infective agents and drug efflux pump inhibitors containing heteroaromatic compounds and, Japan, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: 1,4-Dioxane ; 12 h, 120 °C
Referencia
- Pyridine methylene piperazine derivative and its application in activating 5-HT1F receptor, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 4 h, 80 °C
Referencia
- An Affinity Reagent for the Recognition of Pyrophosphorylated PeptidesAngewandte Chemie, 2015, 54(13), 3941-3945,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; 10 min, -78 °C; 3 h, -78 °C
1.2 Reagents: Methanol ; -78 °C
1.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; rt
1.2 Reagents: Methanol ; -78 °C
1.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; rt
Referencia
- Preparation of 3-[2-(piperidin-4-yl)ethyl]benzo[b]isoxazole derivatives having acetylcholine esterase-inhibitory and serotonin uptake-inhibitory activity, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; 3 h, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; -78 °C → rt
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; -78 °C → rt
Referencia
- Library Synthesis, Screening, and Discovery of Modified Zinc(II)-Bis(dipicolylamine) Probe for Enhanced Molecular Imaging of Cell DeathBioconjugate Chemistry, 2014, 25(4), 724-737,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide , Dichloromethane ; rt; 1.5 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Efficient synthesis of tert-butyl (6-formylpyridin-2-yl)carbamic acidSynthetic Communications, 2013, 43(8), 1173-1180,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Butyllithium ; -78 °C; 1 h, -78 °C
1.3 30 min, -78 °C; 1 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Butyllithium ; -78 °C; 1 h, -78 °C
1.3 30 min, -78 °C; 1 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water
Referencia
- Fungicidal hydroximoyl-tetrazole derivatives, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , Dess-Martin periodinane Solvents: Dichloromethane ; 45 min, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 15 min, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 15 min, rt
Referencia
- Penicillin-binding protein inhibitors, World Intellectual Property Organization, , ,
tert-butyl N-(6-formyl-2-pyridyl)carbamate Raw materials
- tert-Butyl carbamate
- 2-(Boc-amino)-6-bromopyridine
- 6-Bromo-2-pyridinecarboxaldehyde
- tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate
- Ethyl 6-((tert-butoxycarbonyl)amino)picolinate
- Carbamic acid, [6-[[(methoxymethyl)amino]carbonyl]-2-pyridinyl]-, 1,1-dimethylethyl ester
- 6-(N,N-bis(tert-butyloxycarbonyl)amino)picolinic acid ethyl ester
tert-butyl N-(6-formyl-2-pyridyl)carbamate Preparation Products
tert-butyl N-(6-formyl-2-pyridyl)carbamate Literatura relevante
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
956523-98-1 (tert-butyl N-(6-formyl-2-pyridyl)carbamate) Productos relacionados
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:956523-98-1)tert-butyl N-(6-formyl-2-pyridyl)carbamate

Pureza:99%
Cantidad:1g
Precio ($):153.0